molecular formula C17H29NO B12465709 N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide

N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide

Cat. No.: B12465709
M. Wt: 263.4 g/mol
InChI Key: XYIOYXGWBNSBAO-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This method yields the desired amide in high purity and yield. The reaction conditions often include moderate temperatures and the use of organic solvents such as acetonitrile.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, such as halogenated adamantanes, aminoadamantanes, and adamantanone.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.

    Industry: Utilized in the production of high-performance materials, such as polymers and lubricants, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with biological membranes, enhancing the compound’s ability to penetrate cells. This property is particularly useful in drug delivery systems. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar cage-like structure.

    Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its combination of stability, rigidity, and functional versatility makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C17H29NO/c1-11(2)4-16(19)18-12(3)17-8-13-5-14(9-17)7-15(6-13)10-17/h11-15H,4-10H2,1-3H3,(H,18,19)

InChI Key

XYIOYXGWBNSBAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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